Dofetilide

描述

Dofetilide is a class III antiarrhythmic agent that selectively blocks the rapid delayed rectifier potassium current (IKr) encoded by the hERG (human ether-à-go-go-related gene) channel. It is clinically used to maintain sinus rhythm in atrial fibrillation/flutter (AF/AFL) and to suppress ventricular arrhythmias in patients with structural heart disease . This compound’s efficacy and safety have been validated in large-scale trials, such as the Danish Investigations of Arrhythmia and Mortality ON this compound (DIAMOND) study, which demonstrated its ability to restore sinus rhythm and reduce rehospitalization rates in patients with left ventricular dysfunction .

属性

IUPAC Name |

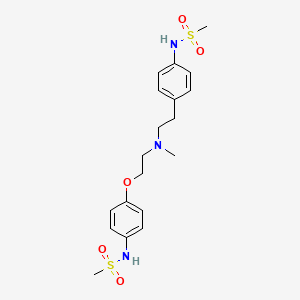

N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethyl-methylamino]ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTMWRCNAAVVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046433 | |

| Record name | Dofetilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dofetilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in 0.1M NaOH, acetone, 0.1M HCl; very slightly soluble in propan-2-ol, Very slightly soluble in water, 1.98e-02 g/L | |

| Record name | Dofetilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dofetilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white powder, Crystals from ethyl acetate/methanol (10:1); ... ; from hexane/ethyl acetate, mp 151-152 °C ... also reported as white crystalline solid | |

CAS No. |

115256-11-6 | |

| Record name | Dofetilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115256-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dofetilide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115256116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dofetilide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dofetilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methanesulphonamidophenoxy)-2-[N-(4-methanesulphonamidophenethyl)-N-methylamino]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOFETILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4Z9X1N2ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dofetilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dofetilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147-149 °C ... from hexane/ethyl acetate, mp 151-152 °C ... also reported as white crystalline solid, mp 161 °C | |

| Record name | Dofetilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

多非利特的制备涉及多个合成路线。一种方法包括对位硝基苯乙胺盐酸盐与 4-(2-氯氧乙基)硝基苯反应,然后进行甲基化形成 N-[2-(4-硝基苯氧基)乙基]-4-硝基苯乙胺。 这种中间体经过传统的还原和甲磺酰化反应 . 另一种方法是将式 (I) 化合物溶解在反应溶剂中,以钯炭为催化剂进行加氢还原,分离并纯化最终产物 . 这些方法由于其高产率、高纯度和高效率而适合工业生产 .

化学反应分析

多非利特会发生各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括钯炭用于加氢还原,以及甲基化试剂用于甲基化反应 . 这些反应形成的主要产物包括 N-[2-(4-硝基苯氧基)乙基]-4-硝基苯乙胺等中间体以及最终的多非利特化合物 .

科学研究应用

多非利特广泛应用于科学研究,特别是在心脏病学和药理学领域。 它被用来研究心房颤动和扑动的机制,以及研究阻断 IKr 钾电流的影响 . 研究表明,多非利特可用于预防心房颤动和扑动的复发,使其成为研究心脏心律失常的宝贵工具 . 此外,多非利特已被用于研究,以评估其在肥厚型心肌病患者中的安全性和有效性 .

作用机制

相似化合物的比较

Dofetilide vs. Sotalol

Sotalol, another class III antiarrhythmic, combines IKr blockade with β-adrenergic receptor antagonism. In a randomized crossover study, this compound and sotalol showed comparable efficacy in preventing inducible sustained ventricular tachycardia (VT) (response rates: 23.8% vs. 37.0%, respectively) . However, this compound exhibited superior tolerability during acute dosing, with fewer withdrawals due to adverse effects (4.8% vs. 11.1%) .

Table 1: Key Clinical Trial Data (this compound vs. Sotalol)

| Parameter | This compound | Sotalol |

|---|---|---|

| VT Suppression Rate | 23.8% | 37.0% |

| Acute Phase Withdrawals | 4.8% | 11.1% |

| QT Prolongation | Significant | Significant |

| β-Blockade Activity | None | Present |

This compound vs. Quinidine

Quinidine, a class Ia antiarrhythmic, blocks multiple ion channels (INa, IKr, IKur). Unlike this compound, quinidine’s multichannel effects lead to less predictable APD prolongation. In human ventricular cell models, simulations aligned well with experimental data for this compound but diverged for quinidine, highlighting its complex electrophysiological profile .

- Binding Specificity : this compound’s high-affinity binding to Phe-656 in the hERG channel’s S6 helix is critical for its potency (IC50: ~0.125 µM). Mutations at this site (e.g., F656V) reduce this compound’s efficacy 120-fold, whereas quinidine’s block remains unaffected .

- Proarrhythmic Markers : At 10–100 nM, this compound induces early afterdepolarizations (EADs) and polymorphic VT-like waveforms in human cardiomyocytes, whereas quinidine’s effects are less concentration-dependent .

This compound vs. Verapamil

Verapamil, a calcium channel blocker, contrasts sharply with this compound.

Table 2: Electrophysiological Effects in hiPSC-CMs

| Drug | APD90 Prolongation | EAD Incidence | VT Incidence |

|---|---|---|---|

| This compound | 24% (at 3 nM) | 90% (at 10 nM) | High |

| Verapamil | None | None | None |

This compound vs. Bepridil and Vanoxerine

Bepridil (mixed Na+/Ca2+ channel blocker) and vanoxerine (IKr/IKs blocker) lack this compound’s proarrhythmic markers.

This compound vs. Ranolazine

Ranolazine, a late INa inhibitor, synergizes with this compound at low doses to suppress AF in horses. Combined therapy reduces effective antiarrhythmic doses, mitigating QT prolongation risks associated with high-dose this compound monotherapy .

Molecular and Pharmacokinetic Insights

- hERG Trafficking : this compound derivatives (DA-1, DA-2) restore mature hERG channel trafficking disrupted by pentamidine, unlike partial correctors (DA-3, DA-4) .

- CYP3A4 Independence : this compound’s metabolism is unaffected by CYP3A4 inhibition, but renal transporter inhibitors (e.g., cimetidine) elevate its plasma levels via OCT1/2 and MATE1 modulation .

- Reverse Rate-Dependence : Co-administration with IKs blockers (e.g., HMR 1556) exacerbates this compound’s reverse rate-dependent APD prolongation, increasing arrhythmia susceptibility at slow heart rates .

生物活性

Dofetilide is a class III antiarrhythmic agent primarily used in the management of atrial fibrillation (AF) and atrial flutter (AFl). Its mechanism of action involves the selective blockade of the rapid component of the delayed rectifier potassium current (), which prolongs the cardiac action potential and refractory period. This article will explore the pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile of this compound, supported by data tables and relevant case studies.

Pharmacokinetics

Absorption and Distribution

this compound is well absorbed following oral administration, with a systemic bioavailability exceeding 90%. Peak plasma concentrations are typically reached within 2-3 hours post-dose, and it has a terminal elimination half-life of approximately 8-10 hours. The drug is predominantly eliminated unchanged via renal excretion, with over 70% of the administered dose appearing in urine as unchanged drug .

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound:

| Parameter | Value |

|---|---|

| Bioavailability | >90% |

| Time to peak concentration | 2-3 hours |

| Terminal half-life | 8-10 hours |

| Renal clearance | Decreases with impaired function |

Pharmacodynamics

This compound's primary pharmacodynamic effect is the prolongation of the QT interval on the electrocardiogram (ECG). The relationship between plasma concentration and QT interval prolongation is linear, with a greater slope observed on day 1 compared to day 5 of treatment. This indicates a potential for increased risk of torsades de pointes, particularly at higher doses .

Clinical Efficacy

Restoration of Sinus Rhythm

In clinical trials, this compound has demonstrated significant efficacy in restoring and maintaining sinus rhythm in patients with AF/AFl. For instance, in a study involving 506 patients, this compound restored sinus rhythm in 59% compared to 34% in the placebo group. One year post-cardioversion, sinus rhythm was maintained in 79% of this compound patients versus 42% in placebo .

Case Studies

A retrospective analysis involving 1404 patients treated with this compound showed that it effectively reduced hospitalizations related to AF/AFl. The incidence of nonfatal torsades de pointes was reported at only 1.6%, indicating a favorable safety profile when used appropriately .

Safety Profile

The safety of this compound has been evaluated through multiple large-scale studies. The DIAMOND trials assessed its impact on mortality among patients with heart failure or recent myocardial infarction. While there was no significant difference in overall mortality between this compound and placebo groups, the drug was associated with lower hospitalization rates for AF-related complications .

Adverse Effects

The most concerning adverse effect associated with this compound is QT interval prolongation leading to torsades de pointes. It is crucial to monitor renal function and adjust dosages accordingly to mitigate this risk .

常见问题

Q. How should researchers design a retrospective cohort study to evaluate Dofetilide's efficacy in maintaining sinus rhythm in atrial fibrillation patients?

Methodological Answer:

- Study Design : Use matched pre- and post-implementation cohorts to compare outcomes (e.g., hospital length of stay, QTc interval changes). Randomly select patients from electronic medical records while ensuring inclusion/exclusion criteria align with clinical guidelines (e.g., creatinine clearance >20 mL/min, no congenital long QT syndrome) .

- Data Collection : Extract variables such as baseline QTc, ejection fraction, electrolyte levels, concurrent medications, and dose adjustments. Use the Cockcroft-Gault equation for renal function assessment, specifying whether ideal or actual body weight is applied .

- Statistical Analysis : Employ logistic regression to assess success rates (e.g., sinus rhythm maintenance) and Cox proportional hazards models for time-to-event outcomes (e.g., Torsade de Pointes [TdP] incidence).

Advanced Research Question

Q. How can researchers reconcile contradictions in reported TdP incidence rates across this compound experimental models?

Methodological Answer:

- Variable Standardization : Control for anesthesia type (e.g., Na-pentobarbital vs. other agents), dosing protocols (e.g., 0.02 mg/kg/min vs. 0.04 mg/kg/min), and species-specific responses. Evidence shows TdP incidence varies from 40% to 67% depending on experimental conditions .

- Mechanistic Validation : Combine electrophysiological recordings (e.g., action potential duration monitoring) with biomarkers like calcium transient irregularities to contextualize arrhythmia triggers .

- In-Silico Modeling : Use computational models to simulate human cardiomyocyte responses at therapeutic plasma concentrations (0.4–2 nM) and predict TdP risk under varying IKr inhibition levels (13%–38%) .

Basic Research Question

Q. What are the key considerations for establishing structure-activity relationships (SAR) in this compound analogs targeting hERG channel blockade?

Methodological Answer:

- Analog Synthesis : Systematically modify phenyl ring substituents, protonated nitrogen groups, and carbon chain length to assess hERG binding affinity. For example, synthesized 40 analogs to identify critical hydrophobic interactions .

- Binding Assays : Use radioligand displacement assays (e.g., [³H]-dofetilide competition) to quantify IC₅₀ values. Validate findings with patch-clamp electrophysiology to confirm functional IKr blockade .

- Data Interpretation : Apply multivariate regression to correlate structural features (e.g., logP, polar surface area) with hERG inhibitory potency, ensuring statistical power through sample size calculations.

Advanced Research Question

Q. How does this compound's potential role as an NCX (Na/Ca exchanger) activator influence experimental design in ischemia-reperfusion models?

Methodological Answer:

- Hypothesis Testing : Design experiments to isolate NCX activation effects from IKr blockade. Use knockout models or pharmacological inhibitors (e.g., SEA-0400) to dissect mechanisms .

- Functional Assays : Measure intracellular calcium dynamics via fluorescence imaging (e.g., Fura-2) in ischemic cardiomyocytes treated with this compound. Compare outcomes with traditional NCX activators .

- Clinical Correlation : Retrospectively analyze data from patients on this compound for secondary endpoints like myocardial infarction incidence, adjusting for confounders (e.g., comorbidities, concomitant therapies).

Basic Research Question

Q. What statistical methods are recommended for analyzing this compound's dose-response relationships in clinical trials?

Methodological Answer:

- Dose Stratification : Categorize patients by initial dose (e.g., 500 µg vs. 250 µg BID) and monitor for dose-dependent efficacy (e.g., cardioversion success) and safety (e.g., QTc >500 ms).

- Analysis Tools : Use Kaplan-Meier curves for survival analysis (e.g., time to arrhythmia recurrence) and mixed-effects models to account for repeated measures (e.g., serial ECG readings) .

- Reporting Standards : Follow CONSORT guidelines for clinical trials, including absolute risk differences and 95% confidence intervals rather than relying solely on p-values .

Advanced Research Question

Q. How can conflicting data on this compound's efficacy versus Sotalol in atrial fibrillation be resolved through meta-analysis?

Methodological Answer:

- Data Harmonization : Pool individual patient data (IPD) from studies like and , standardizing endpoints (e.g., "successful cardioversion" defined as sinus rhythm at 6 months) .

- Subgroup Analysis : Stratify by patient characteristics (e.g., ejection fraction <35%, renal impairment) to identify cohorts where this compound outperforms Sotalol.

- Bias Adjustment : Apply GRADE criteria to evaluate evidence quality, accounting for limitations in retrospective designs and heterogeneity in dosing protocols .

Basic Research Question

Q. What protocols ensure reproducibility in preclinical studies of this compound-induced arrhythmias?

Methodological Answer:

- Animal Models : Use Langendorff-perfused hearts or anaesthetized rabbits with standardized phenylephrine infusions to simulate adrenergic stress .

- Dosing Rigor : Administer this compound via controlled intravenous infusion (e.g., 0.02 mg/kg/min) with pharmacokinetic validation to ensure steady-state concentrations .

- Endpoint Definitions : Pre-specify TdP criteria (e.g., ≥5 polymorphic ventricular beats) and use blinded adjudication to minimize observer bias .

Advanced Research Question

Q. What computational strategies predict this compound's off-target effects beyond hERG blockade?

Methodological Answer:

- Molecular Docking : Screen this compound against cardiac ion channels (e.g., Nav1.5, Cav1.2) using homology models to identify secondary targets .

- Machine Learning : Train classifiers on chemical descriptors (e.g., Morgan fingerprints) to predict NCX activation or calcium-handling perturbations .

- Validation : Cross-reference predictions with high-throughput patch-clamp data or transcriptomic profiles from treated cardiomyocytes.

Basic Research Question

Q. How should researchers address confounding variables in observational studies of this compound safety?

Methodological Answer:

- Covariate Adjustment : Use propensity score matching to balance groups for age, renal function, and comorbidities (e.g., heart failure with reduced ejection fraction) .

- Sensitivity Analysis : Test robustness by excluding patients on QT-prolonging medications or those with electrolyte imbalances (e.g., hypokalemia) .

- Data Transparency : Report absolute event rates for adverse outcomes (e.g., TdP, all-cause mortality) alongside adjusted hazard ratios .

Advanced Research Question

Q. Can this compound's pharmacokinetic variability inform personalized dosing algorithms?

Methodological Answer:

- Population PK Modeling : Develop nonlinear mixed-effects models (e.g., NONMEM) incorporating covariates like creatinine clearance, body weight, and genetic polymorphisms (e.g., CYP3A4/5 variants) .

- Bayesian Forecasting : Use therapeutic drug monitoring (TDM) data to adjust doses in real-time, targeting unbound plasma concentrations of 0.4–2 nM .

- Clinical Validation : Conduct adaptive trials comparing personalized dosing vs. standard protocols for endpoints like dose reduction frequency or hospital readmission rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。